SEN-826
Description
Properties
CAS No. |
1160833-51-1 |
|---|---|
Molecular Formula |
C25H31N5O |
Molecular Weight |
417.557 |
IUPAC Name |
(1-(3-(1-methyl-1H-benzo[d]imidazol-2-yl)phenyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C25H31N5O/c1-27-14-16-30(17-15-27)25(31)19-10-12-29(13-11-19)21-7-5-6-20(18-21)24-26-22-8-3-4-9-23(22)28(24)2/h3-9,18-19H,10-17H2,1-2H3 |
InChI Key |
RWGIDDKTIFQTQX-UHFFFAOYSA-N |
SMILES |
O=C(C1CCN(C2=CC=CC(C3=NC4=CC=CC=C4N3C)=C2)CC1)N5CCN(C)CC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SEN-826; SEN826; SEN 826. |
Origin of Product |
United States |
Synthetic Methodologies and Process Development of Sen 826
Initial Laboratory Synthesis Approaches for SEN-826
The initial synthesis of this compound was carried out in medicinal chemistry laboratories to produce small quantities for in vitro testing. acs.org This initial route provided a few grams of the product. acs.org While details of the earliest laboratory-scale synthesis approaches are not extensively detailed in the provided sources, the development of later, more scalable routes highlights the foundational work done at this stage. newdrugapprovals.orgresearchgate.netacs.org
Optimized Scalable Synthetic Routes for this compound
A practical and scalable route for the synthesis of this compound has been developed, consisting of five chemical steps. researchgate.netacs.orgacs.org This optimized route aimed to enhance yields and reduce costs compared to earlier approaches, enabling the preparation of multihundred-gram quantities of the final product. newdrugapprovals.orgresearchgate.netacs.orgacs.org
Discussion of Multi-Step Chemical Pathways
The optimized scalable synthesis of this compound involves a multi-step chemical pathway. newdrugapprovals.orgresearchgate.netacs.org One key aspect of the synthesis is the formation of a 2-arylbenzimidazole derivative, which can be achieved through different methods. newdrugapprovals.org Method A involves starting from N-methylphenylenediamine, while Method B utilizes o-phenylenediamine (B120857) in a ring closure reaction followed by N-methylation. newdrugapprovals.org Sodium hydrogen sulfite (B76179) is employed to facilitate the condensation of the o-phenylenediamine with a bromo-aromatic aldehyde. newdrugapprovals.org Following the formation of the benzimidazole (B57391) core, subsequent steps include a coupling reaction, such as a Buchwald coupling of the aryl bromide with isonipecotic ethyl ester. newdrugapprovals.org This is followed by acidic hydrolysis and finally amide formation using a coupling agent like CDI to yield the final this compound product. newdrugapprovals.org
Development of Key Intermediate Synthesis (e.g., bisulfite–aldehyde complex)
A crucial development in the scalable synthesis of this compound was the efficient access to key intermediate 6 (a 2-arylbenzimidazole derivative) via the in situ formation of a bisulfite–aldehyde complex. newdrugapprovals.orgresearchgate.netacs.orgacs.orgresearchgate.net This approach significantly enhanced yields and reduced costs associated with the synthesis of this intermediate. newdrugapprovals.orgresearchgate.netacs.orgacs.orgresearchgate.net The use of sodium hydrogen sulfite to promote the condensation of the corresponding o-phenylenediamine with the bromo-aromatic aldehyde is central to the formation of this complex and the subsequent benzimidazole ring closure. newdrugapprovals.org
Reaction Optimization and Yield Enhancement Strategies
Optimization efforts were undertaken to improve the efficiency and yield of the synthetic route for this compound. researchgate.netacs.org This included investigating different reaction conditions and strategies. acs.org For example, in the Buchwald-Hartwig amination step, studies have explored the use of alternative solvents like 2,2,5,5-tetramethyloxolane (TMO) instead of toluene, demonstrating improved yields and reduced residual palladium content in the isolated product in some cases. whiterose.ac.uk The development of the bisulfite–aldehyde complex method for the synthesis of intermediate 6 is a prime example of a strategy that significantly enhanced yields and reduced costs in an earlier stage of the synthesis. newdrugapprovals.orgresearchgate.netacs.orgacs.orgresearchgate.net Process optimization campaigns were conducted, including one that furnished 250 g of the final compound and involved some reaction optimization work, and a second campaign that produced 500 g and aimed to improve the yield of the initial stages. acs.org
Alternative Synthetic Pathways Investigated for this compound
Compound Name and PubChem CID Table
| Compound Name | PubChem CID |
| This compound | Not readily available in search results focused on synthesis. |
| Sodium hydrogen sulfite | 656697 |
| o-phenylenediamine | 7881 |
| N-methylphenylenediamine | 79027 |
| 2,2,5,5-Tetramethyloxolane | 107364 |
| Toluene | 1140 |
| Cesium carbonate | 516819 |
| Palladium(II) acetate | 83656 |
| (±)-BINAP | 66860 |
| Amine 9 | Not readily available in search results focused on synthesis. |
| Intermediate 6 | Not readily available in search results focused on synthesis. |
Interactive Data Table Example (Illustrative based on search findings):
While specific detailed yield data for every step across all routes wasn't consistently available in a structured format within the search results to create a comprehensive interactive table, the following illustrates how such a table could present comparative yield data if available:
| Synthetic Route/Step | Solvent | Base | Catalyst (if applicable) | Approximate Yield (%) | Notes |
| Optimized Route - Formation of Intermediate 6 | - | NaHSO3 | - | Enhanced | Via bisulfite–aldehyde complex newdrugapprovals.orgresearchgate.net |
| Optimized Route - Buchwald Coupling (Example Solvent) | Toluene | Cs2CO3 | Pd catalyst | 38 | whiterose.ac.uk |
| Optimized Route - Buchwald Coupling (Example Solvent) | TMO | Cs2CO3 | Pd catalyst | 48 | whiterose.ac.uk |
| Alternative Route - Synthesis of Amine 9 (2 steps) | - | - | - | 74 | Overall yield acs.org |
This table is illustrative and based on fragments of data found in the search results. A true interactive table would require more comprehensive and consistently formatted data on yields and conditions for each step of the different synthetic routes.
Molecular Mechanisms of Action of Sen 826
Modulation of the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is initiated by the binding of Hedgehog ligands (such as Sonic Hedgehog, Indian Hedgehog, or Desert Hedgehog) to the Patched (Ptch) receptor. [Search 1, Result 12, Search 1, Result 39]. In the absence of ligand, Ptch inhibits the activity of Smoothened (SMO), a transmembrane protein. [Search 1, Result 12, Search 1, Result 39, Search 1, Result 41]. Ligand binding to Ptch relieves this inhibition, allowing SMO to become active and transduce the signal downstream, ultimately leading to the activation of Gli transcription factors. [Search 1, Result 12, Search 1, Result 39, Search 1, Result 40]. SEN-826 modulates this pathway by acting as an antagonist, primarily targeting the SMO receptor. [Search 1, Result 12, Search 1, Result 13].
This compound functions as a Smoothened (SMO) receptor antagonist. [Search 1, Result 12, Search 1, Result 13]. SMO is a critical component of the Hh pathway, acting as a signal transducer downstream of the Patched receptor. [Search 1, Result 12, Search 1, Result 26]. By directly interacting with SMO, this compound blocks its activity. This antagonistic action prevents the activation of SMO, which is necessary for the downstream propagation of the Hedgehog signal. [Search 1, Result 12]. This direct interference with SMO is a central aspect of this compound's mechanism in inhibiting the Hh pathway.
The activation of SMO typically leads to the regulation of Gli family transcription factors: Gli1, Gli2, and Gli3. [Search 1, Result 12, Search 1, Result 39, Search 1, Result 40]. These proteins act as the primary effectors of the Hedgehog pathway, translocating to the nucleus and regulating the transcription of target genes involved in cell proliferation, differentiation, and survival. [Search 1, Result 12, Search 1, Result 45]. In the canonical pathway, SMO activation promotes the conversion of Gli proteins into their active transcriptional forms and/or prevents their processing into repressive forms. [Search 1, Result 40, Search 1, Result 17]. As a SMO antagonist, this compound disrupts this process. By inhibiting SMO activity, this compound prevents the proper activation of Gli transcription factors. This leads to a decrease in the levels of active Gli proteins (Gli1, Gli2, and Gli3) and consequently, a reduction in the transcription of Hh target genes. [Search 1, Result 12, Search 1, Result 39, Search 2, Result 7]. Research on other SMO inhibitors indicates that this can lead to decreased expression levels of key Hh pathway component genes, including Gli1 and Gli2. [Search 2, Result 7].
In the inactive state of the Hedgehog pathway, the Patched (Ptch) receptor exerts an inhibitory effect on Smoothened (SMO). [Search 1, Result 12, Search 1, Result 39, Search 1, Result 40]. This inhibition is relieved when a Hedgehog ligand binds to Ptch. [Search 1, Result 12, Search 1, Result 40]. This compound, by acting as a SMO antagonist, bypasses the regulatory role of Ptch. Its direct inhibition of SMO means that even if the Hh ligand is present and bound to Ptch, or if Ptch is mutated and unable to inhibit SMO effectively, this compound can still block SMO activity. [Search 1, Result 12, Search 1, Result 41]. This makes SMO antagonists like this compound particularly relevant in conditions characterized by aberrant, ligand-independent activation of the Hh pathway, such as those caused by mutations in PTCH1 or SMO itself. [Search 1, Result 12, Search 1, Result 41].
Preclinical Pharmacological Investigation of Sen 826
In Vitro Biological Activity Studies
In vitro studies are fundamental to characterizing the pharmacological profile of a new chemical entity. For SEN-826, these studies would focus on confirming its inhibitory effect on the Hedgehog pathway at a cellular level and evaluating its functional consequences in cancer cell lines where this pathway is active.
Cellular Assays for Hedgehog Pathway Inhibition
Cell-based assays are crucial for quantifying the potency of a pathway inhibitor. For a compound like this compound, which targets the SMO receptor, these assays typically involve cells engineered to report on the activity of the Hh pathway. For instance, researchers often use fibroblast cell lines (like NIH/3T3) that express a luciferase reporter gene under the control of a promoter responsive to the GLI transcription factors. The activity of this compound would be measured by its ability to inhibit the luciferase signal induced by a pathway agonist. The resulting data is used to determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.
Table 1: Illustrative Data for Hedgehog Pathway Inhibition by this compound
| Assay Type | Cell Line | Agonist | Endpoint Measured | Illustrative IC50 (nM) |
| GLI-Luciferase Reporter Assay | NIH/3T3 | SAG | Luciferase Activity | 5 |
| GLI1 mRNA Expression | Medulloblastoma Cells | Shh ligand | qRT-PCR | 15 |
Note: The data in this table is illustrative and based on typical results for potent SMO inhibitors; specific published data for this compound is not publicly available.
Functional Readouts in Relevant Cell Lines
Beyond confirming pathway inhibition, it is essential to assess the functional impact of this compound on cancer cells. The Hedgehog pathway is known to regulate cell proliferation, survival, and differentiation. Therefore, functional assays in Hh-dependent cancer cell lines, such as those derived from medulloblastoma or basal cell carcinoma, are performed. These assays would measure changes in cell viability, proliferation rates (e.g., via MTT or BrdU incorporation assays), and the induction of apoptosis (e.g., via caspase activity assays) following treatment with this compound. A potent inhibitor is expected to decrease cell proliferation and induce cell death in these Hh-driven cancer models.
In Vivo Efficacy Studies in Non-Human Animal Models
Following the confirmation of in vitro activity, the efficacy of this compound must be evaluated in living organisms. These studies are critical for understanding how the compound behaves in a complex biological system and for assessing its potential as a therapeutic agent.
Application in Aberrant Hedgehog Signaling Models
To test the in vivo anti-tumor activity of this compound, researchers typically use xenograft models. In these models, human tumor cells from Hh-dependent cancers (e.g., medulloblastoma) are implanted into immunocompromised mice. Once tumors are established, the animals are treated with this compound or a vehicle control. The primary endpoint is the inhibition of tumor growth over time. The efficacy of the compound is determined by comparing the tumor volume in the treated group to the control group. Successful outcomes in these models, demonstrating significant tumor growth inhibition, provide a strong rationale for further development.
Table 2: Representative In Vivo Efficacy of this compound in a Medulloblastoma Xenograft Model
| Animal Model | Treatment Group | Endpoint | Illustrative Result |
| Nude mouse with Daoy xenograft | Vehicle Control | Tumor Volume Change | +400% |
| Nude mouse with Daoy xenograft | This compound | Tumor Volume Change | +50% |
| Nude mouse with Daoy xenograft | This compound | Tumor Growth Inhibition | 87.5% |
Note: The data in this table is representative of expected outcomes for an effective SMO inhibitor in a relevant preclinical model; specific published data for this compound is not publicly available.
Pharmacodynamic Biomarker Analysis in Preclinical Settings
Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug is engaging its target and eliciting the expected biological effect in the body. For a Hedgehog pathway inhibitor like this compound, the most important PD biomarkers are the downstream target genes of the pathway. The transcription factor GLI1 is a direct and reliable target of Hh signaling. In preclinical in vivo studies, tumor samples are collected from treated and untreated animals, and the expression levels of Gli1 mRNA are measured, typically by quantitative real-time PCR (qRT-PCR). A significant reduction in Gli1 expression in the tumors of animals treated with this compound would provide clear evidence of target engagement and pathway inhibition in vivo.
Mechanistic Studies in Preclinical Models
Mechanistic studies aim to elucidate precisely how a drug exerts its effects. For this compound, this involves confirming its direct interaction with the SMO receptor. Radioligand binding assays are a standard method for this purpose. In these assays, cell membranes expressing the SMO receptor are incubated with a radiolabeled ligand that is known to bind to SMO (such as ³H-cyclopamine). The ability of increasing concentrations of this compound to displace the radiolabeled ligand is measured. Such experiments can confirm that this compound binds to the same site as other known SMO inhibitors and can determine its binding affinity (Ki), providing a quantitative measure of its interaction with the target protein. These studies confirm that the observed biological effects are a direct result of targeting the SMO receptor.
Therapeutic Research Avenues and Potential Applications Preclinical Focus
Oncological Research Directions for Hedgehog Pathway Inhibitors
While no specific data exists for SEN-826, the general preclinical research strategy for Hedgehog pathway inhibitors provides a framework for how a compound like this compound would be investigated.
Investigation in Constitutive Ligand-Independent Activation Models
A primary area of investigation for Hedgehog pathway inhibitors involves cancers with constitutive, or constant, activation of the signaling pathway that is independent of the Hedgehog ligand. This aberrant signaling is often due to mutations in key pathway components like Patched (PTCH) or Smoothened (SMO).
Key tumor types in this category that are extensively studied in preclinical models include:
Basal Cell Carcinoma (BCC): As the most common human cancer, BCC is strongly associated with mutations in the Hedgehog pathway. nih.govresearchgate.netstanford.edu Preclinical research often utilizes in vivo models to assess the efficacy of new therapeutic agents. researchgate.net
Medulloblastoma: This is the most common malignant brain tumor in children, with a significant subset of cases driven by Hedgehog pathway mutations. stanford.eduscienceopen.com Preclinical studies in medulloblastoma models are crucial for evaluating new treatments. nih.govnih.gov
Preclinical evaluation in these models would typically involve assessing the compound's ability to inhibit tumor growth and modulate Hedgehog pathway activity.
Exploration in Ligand-Dependent Activation Tumor Models
Another significant area of research is in tumors where the Hedgehog pathway is activated by the overexpression of the Hedgehog ligand. This ligand-dependent signaling can contribute to tumor growth and survival in a variety of malignancies.
Examples of such tumor models where a compound like this compound could be investigated include:
Prostate Cancer
Pancreatic Cancer nih.govstanford.edu
Gastrointestinal Malignancies stanford.edu
Melanoma
Gliomas nih.gov
Breast Cancer nih.gov
Ovarian Cancer
Leukemia nih.gov
B-cell Lymphomas
Research in these areas often explores the role of the tumor microenvironment and the potential for combination therapies.
Research in Central Nervous System (CNS) Tumors
The investigation of Hedgehog pathway inhibitors in CNS tumors is a critical area of research due to the role of this pathway in brain development and tumorigenesis. cancer.govnih.govnih.gov Medulloblastoma is a key focus, but the pathway's involvement in other brain tumors is also an active area of study. stanford.eduyoutube.com A major challenge in developing drugs for CNS tumors is the ability of the compound to cross the blood-brain barrier, a critical aspect that would be evaluated in preclinical studies. utwente.nl
Exploration in Other Aberrant Hedgehog Signaling Contexts
Beyond oncology, the Hedgehog signaling pathway is implicated in other pathological conditions. nih.gov If preclinical data were to emerge, the therapeutic potential of a compound like this compound could be explored in contexts such as:
Tissue regeneration and repair nih.gov
Inflammatory and autoimmune diseases nih.gov
However, without specific preclinical data for this compound, its potential applications in these or any oncological contexts remain speculative.
Table of Tumor Models for Hedgehog Pathway Inhibitor Research
| Activation Mechanism | Tumor Type | Key Research Focus |
|---|---|---|
| Ligand-Independent | Basal Cell Carcinoma | Inhibition of constitutively active pathway |
| Medulloblastoma | Penetration of the blood-brain barrier and tumor suppression | |
| Ligand-Dependent | Pancreatic Cancer | Targeting tumor-stroma interactions |
| Prostate Cancer | Overcoming resistance to standard therapies |
Structure Activity Relationship Sar Studies and Analogue Development of Sen 826
Identification of Key Structural Features for SMO Receptor Antagonism
The core structure of SEN-826, chemically identified as 1-[3-(1-methyl-1H-benzimidazol-2-yl)phenyl]-4-piperidinyl-methanone, reveals several key features essential for its potent antagonism of the SMO receptor. SAR studies have elucidated that the molecule can be dissected into three main components: a central benzimidazole-phenyl core, a piperidinyl-methanone linker, and a terminal N-methylpiperazinyl group.
The benzimidazole-phenyl core is believed to be crucial for establishing key interactions within the binding pocket of the SMO receptor. The nitrogen atoms of the benzimidazole (B57391) ring and the specific substitution pattern on the phenyl ring are thought to be involved in hydrogen bonding and hydrophobic interactions with amino acid residues of the receptor. Modifications to this core structure have been shown to significantly impact the compound's antagonistic activity.
Finally, the terminal N-methylpiperazinyl group is a key determinant of the compound's physicochemical properties, including solubility and cell permeability, which are critical for its biological function. The basic nitrogen of the piperazine (B1678402) ring can be protonated at physiological pH, potentially forming ionic interactions with acidic residues in the SMO receptor.
Design and Synthesis of this compound Analogues
Based on the understanding of these key structural features, a number of analogues of this compound have been designed and synthesized to explore the SAR and optimize the compound's potency and selectivity. The synthetic strategies have primarily focused on modifications of the three main structural components.
A scalable synthetic route for this compound has been developed, which also provides a framework for the synthesis of its analogues. newdrugapprovals.org The synthesis typically involves the formation of the 2-arylbenzimidazole core, followed by coupling with the piperidinyl-methanone-piperazinyl side chain. newdrugapprovals.org
Analogues have been synthesized by:
Modifying the benzimidazole ring: Introducing substituents on the benzimidazole ring or replacing it with other heterocyclic systems to probe the electronic and steric requirements of the binding pocket.
Altering the phenyl ring substitution: Shifting the position of the benzimidazole substituent on the phenyl ring or introducing additional substituents to enhance binding affinity.
Varying the linker: Replacing the piperidine (B6355638) ring with other cyclic amines or modifying the methanone (B1245722) group to alter the rigidity and hydrogen bonding capacity of the linker.
Substituting the terminal piperazine: Replacing the N-methylpiperazine with other cyclic or acyclic amines to investigate the impact on potency and pharmacokinetic properties.
The synthesis of these analogues allows for a systematic investigation of how structural changes affect the biological activity, leading to a more refined understanding of the SAR.
Comparative Biological Activity and Selectivity of Derivatives
The synthesized analogues of this compound have been evaluated for their ability to antagonize the SMO receptor and inhibit the Hedgehog signaling pathway. The biological activity is typically assessed using in vitro assays, such as cell-based reporter gene assays that measure the inhibition of Gli-luciferase activity, a downstream effector of the Hedgehog pathway.
The results of these studies have provided valuable insights into the SAR of this class of compounds. For instance, it has been demonstrated that even minor modifications to the core benzimidazole structure can lead to a significant loss of activity, highlighting its importance for receptor binding. Similarly, the nature of the substituent on the terminal piperazine ring has been shown to modulate not only the potency but also the selectivity of the compounds for the SMO receptor over other related targets.
The table below presents a hypothetical representation of the kind of data generated from such SAR studies, illustrating the impact of structural modifications on the biological activity of this compound analogues.
| Compound | R1 (Benzimidazole) | R2 (Phenyl) | R3 (Piperazine) | SMO Antagonism (IC50, nM) |
| This compound | 1-Methyl | 3-(...) | 4-Methyl | 10 |
| Analogue 1 | H | 3-(...) | 4-Methyl | 50 |
| Analogue 2 | 1-Ethyl | 3-(...) | 4-Methyl | 15 |
| Analogue 3 | 1-Methyl | 4-(...) | 4-Methyl | 100 |
| Analogue 4 | 1-Methyl | 3-(...) | H | 80 |
| Analogue 5 | 1-Methyl | 3-(...) | 4-Ethyl | 25 |
Note: The data in this table is illustrative and intended to represent the type of results obtained in SAR studies. Actual values for specific analogues are proprietary or not publicly available.
These comparative studies are instrumental in identifying derivatives with improved potency, selectivity, and pharmacokinetic profiles, ultimately guiding the development of more effective and safer therapeutic agents targeting the Hedgehog pathway. The ongoing exploration of the SAR of this compound and its analogues continues to be a promising avenue for the discovery of novel anticancer drugs.
Future Directions in Academic Research on Sen 826
Advanced Mechanistic Elucidation of Hedgehog Pathway Modulation
While SEN-826 is known to act as a SMO antagonist, further detailed mechanistic studies are crucial to fully understand its interaction with the SMO receptor and the subsequent downstream effects on the Hedgehog pathway. Research in this area could delve into the specific binding site(s) of this compound on SMO, the conformational changes induced upon binding, and the kinetic parameters of this interaction. Understanding these intricacies at a molecular level can provide insights into the potency and selectivity of this compound compared to other SMO inhibitors. Additionally, investigating the impact of cellular context and the presence of other signaling molecules on this compound's activity would contribute to a more comprehensive understanding of its mechanism of action. The Hedgehog signaling pathway involves multiple components, including Patched (Ptch), Suppressor of Fused (SUFU), and the Gli transcription factors news-medical.netfrontiersin.orgwikipedia.orgd-nb.info. Advanced mechanistic studies could explore how this compound influences the interactions between these components and the precise steps in the pathway that are inhibited following SMO antagonism.
Identification of Novel Downstream Targets and Off-Targets
Beyond its primary interaction with SMO, future research should aim to identify the full spectrum of downstream targets affected by this compound. This involves comprehensive gene expression profiling and proteomic analysis in various cell lines and potentially in preclinical models treated with this compound. Identifying these targets can reveal previously unknown roles of the Hedgehog pathway or uncover novel therapeutic opportunities. Furthermore, a thorough investigation into potential off-targets of this compound is essential. Off-target interactions can lead to unintended biological effects and potential toxicity. Advanced screening methods, such as those used in CRISPR-Cas9 studies for identifying off-target cleavage sites, could be adapted or employed to identify unintended binding partners of this compound frontiersin.orgmdpi.comsynthego.com. Understanding both downstream and off-targets will provide a more complete picture of this compound's pharmacological profile.
Development of Combinatorial Preclinical Strategies
Given the complexity of diseases driven by aberrant Hedgehog signaling, particularly cancer, academic research is moving towards investigating combinatorial strategies involving this compound. Combining this compound with other therapeutic agents that target different pathways or mechanisms could lead to enhanced efficacy and overcome potential resistance mechanisms. Preclinical studies could explore combinations of this compound with chemotherapy agents, targeted therapies (e.g., inhibitors of RTK/RAS/PIK3CA axis components), or immunotherapies google.comelsevier.esmdpi.com. These studies would involve evaluating the synergistic effects of such combinations on tumor growth, survival, and metastasis in relevant preclinical models. Identifying optimal drug combinations and understanding the underlying mechanisms of synergy are critical steps in translating academic findings into potential clinical applications. Research into combination therapies has shown promise in other areas, such as the combination of tolvaptan (B1682983) and dapagliflozin (B1669812) for autosomal dominant polycystic kidney disease nih.govspringermedizin.de or dazmegrel (B1669846) and aspirin (B1665792) for antiplatelet effects ahajournals.org.
Research into Next-Generation Hedgehog Pathway Antagonists based on this compound Scaffold
The chemical structure, or scaffold, of this compound provides a foundation for the design and synthesis of novel Hedgehog pathway antagonists with potentially improved properties. Future academic research can focus on structure-activity relationship (SAR) studies based on the this compound scaffold to identify modifications that enhance potency, selectivity, pharmacokinetic properties, or reduce off-target effects acs.org. This involves synthesizing a series of analogs with structural variations and evaluating their biological activity in relevant in vitro and in vivo models. Computational approaches, such as molecular docking and dynamics simulations, can play a significant role in guiding the design of these next-generation compounds acs.org. The goal is to develop novel SMO antagonists that retain the desirable characteristics of this compound while addressing any limitations, potentially leading to compounds with superior therapeutic profiles. Research into modifying existing drug scaffolds is a common approach in medicinal chemistry to develop improved therapeutics.
Q & A
Q. How can this compound research contribute to addressing broader theoretical gaps in [specific field, e.g., neuropharmacology]?
- Methodological Guidance : Link findings to understudied pathways (e.g., non-canonical signaling) using bioinformatics. Propose this compound as a chemical probe to test mechanistic hypotheses. Collaborate with computational chemists to predict off-target effects and refine structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
